N'~1~,N'~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 3,5-dibromo-2-hydroxyphenyl groups attached to a propanedihydrazide backbone through methylene bridges. The presence of bromine atoms and hydroxyl groups in its structure contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and propanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in targeting drug-resistant cancer cells.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide (Elesclomol): Known for its proapoptotic activity through the induction of oxidative stress.
N’~1~,N’~3~-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine: Used in electrochemical studies and as a self-assembled monolayer on electrodes.
Uniqueness
N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide is unique due to the presence of bromine atoms and hydroxyl groups, which enhance its reactivity and potential applications in various fields. Its ability to generate ROS and chelate metal ions distinguishes it from other similar compounds, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C17H12Br4N4O4 |
---|---|
Molecular Weight |
655.9 g/mol |
IUPAC Name |
N,N'-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H12Br4N4O4/c18-10-1-8(16(28)12(20)3-10)6-22-24-14(26)5-15(27)25-23-7-9-2-11(19)4-13(21)17(9)29/h1-4,6-7,28-29H,5H2,(H,24,26)(H,25,27)/b22-6+,23-7+ |
InChI Key |
YNYAWKKMXHWPCG-RLPPIGNGSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)CC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC(=O)CC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.